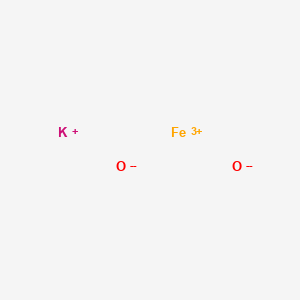
Potassium ferrite
Vue d'ensemble
Description
Potassium ferrite is a chemical compound that belongs to the family of iron oxides. It is a black powder that is insoluble in water and has magnetic properties. Potassium ferrite is used in various scientific research applications due to its magnetic and catalytic properties.
Mécanisme D'action
The mechanism of action of potassium ferrite is based on its magnetic and catalytic properties. Potassium ferrite can be magnetized in the presence of an external magnetic field, which makes it useful in various magnetic applications. As a catalyst, potassium ferrite can accelerate chemical reactions by lowering the activation energy required for the reaction to occur.
Effets Biochimiques Et Physiologiques
Potassium ferrite has no known biochemical or physiological effects on humans. However, it can cause harm if ingested or inhaled in large quantities. Therefore, proper safety measures should be taken while handling potassium ferrite in the laboratory.
Avantages Et Limitations Des Expériences En Laboratoire
Potassium ferrite has various advantages and limitations for lab experiments. Its magnetic and catalytic properties make it useful in various scientific research applications. However, its insolubility in water makes it difficult to dissolve in aqueous solutions. It also has a tendency to agglomerate, which can affect the reproducibility of experiments.
Orientations Futures
There are various future directions for the research on potassium ferrite. One of the directions is the development of new synthesis methods for potassium ferrite that are more efficient and economical. Another direction is the application of potassium ferrite in the synthesis of new materials such as magnetic nanocomposites and nanofluids. The use of potassium ferrite in the treatment of cancer and other diseases is also an area of future research. Additionally, the study of the toxicity and environmental impact of potassium ferrite is an important area of research.
Méthodes De Synthèse
Potassium ferrite can be synthesized by various methods such as co-precipitation, sol-gel, hydrothermal, and combustion methods. Among these methods, the combustion method is the most efficient and economical method for the synthesis of potassium ferrite. In this method, a mixture of iron and potassium nitrates is ignited, which results in the formation of potassium ferrite.
Applications De Recherche Scientifique
Potassium ferrite has various scientific research applications due to its magnetic and catalytic properties. It is used in the synthesis of magnetic nanoparticles, which have applications in drug delivery, magnetic resonance imaging, and cancer therapy. Potassium ferrite is also used as a catalyst in various chemical reactions such as the oxidation of alcohols and the reduction of nitro compounds. It is also used in the treatment of wastewater and the removal of heavy metals from water.
Propriétés
IUPAC Name |
potassium;iron(3+);oxygen(2-) | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Fe.K.2O/q+3;+1;2*-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMPKMCDVBZFQOK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-2].[O-2].[K+].[Fe+3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
FeKO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.94 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Other Solid | |
| Record name | Iron potassium oxide (Fe11KO17) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Product Name |
Potassium ferrite | |
CAS RN |
12160-44-0, 39469-86-8 | |
| Record name | Iron potassium oxide (Fe11KO17) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012160440 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Potassium ferrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039469868 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Iron potassium oxide (Fe11KO17) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | potassium ferrite | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.102.835 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2-[4-[2-(4-chlorophenyl)-1,2,3,4-tetrahydronaphthalen-1-yl]phenoxy]-N,N-diethylethanamine](/img/structure/B76540.png)









